molecular formula C27H28O4 B11014249 2-hexyl-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one

2-hexyl-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No.: B11014249
M. Wt: 416.5 g/mol
InChI Key: AERZNJXXXSSFFJ-UHFFFAOYSA-N
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Description

2-Hexyl-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold, a privileged structure in medicinal chemistry due to its presence in bioactive natural products (e.g., urolithins, graphislactones) and synthetic pharmaceuticals . This compound features a hexyl chain at position 2 and a 2-methoxybenzyloxy group at position 2. Such substitutions are hypothesized to enhance its biological activity, particularly in phosphodiesterase (PDE) inhibition and metal-sensing applications, while maintaining the core lactone ring critical for structural stability .

Properties

Molecular Formula

C27H28O4

Molecular Weight

416.5 g/mol

IUPAC Name

2-hexyl-3-[(2-methoxyphenyl)methoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C27H28O4/c1-3-4-5-6-11-19-16-23-21-13-8-9-14-22(21)27(28)31-26(23)17-25(19)30-18-20-12-7-10-15-24(20)29-2/h7-10,12-17H,3-6,11,18H2,1-2H3

InChI Key

AERZNJXXXSSFFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC3=CC=CC=C3OC)OC(=O)C4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Core Structure Formation

The benzo[c]chromen-6-one core is synthesized via cyclocondensation of 2-hydroxychalcones with β-ketoesters under basic conditions. For example, Cs₂CO₃ promotes a domino Michael addition/intramolecular aldol/lactonization sequence to form the chromenone scaffold in 68–75% yield. Alternative routes employ Sc(OTf)₃-catalyzed three-component reactions between primary amines, β-ketoesters, and 2-hydroxychalcones, achieving 70–82% yields under solvent-free conditions.

Alkylation at Position 2

The hexyl group is introduced via Friedel-Crafts alkylation using hexyl bromide or iodide. Optimal conditions involve:

  • Solvent: Anhydrous DMF or DMSO

  • Base: K₂CO₃ (3.0 equiv)

  • Temperature: 80–100°C for 12–24 hours.
    Yields range from 65% to 78%, with purification via silica gel chromatography (hexane/EtOAc 4:1).

Methoxybenzyloxy Group Installation

The 2-methoxybenzyloxy moiety is added through nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction:

  • SNAr: Reacting 3-hydroxy-intermediate with 2-methoxybenzyl chloride in DMF, using NaH as base (45–60% yield).

  • Mitsunobu: DIAD/PPh₃-mediated coupling with 2-methoxybenzyl alcohol (55–70% yield).

Transition Metal-Catalyzed Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling installs pre-functionalized aromatic segments. For example, a boronate ester at position 3 reacts with 2-methoxybenzyl bromide under:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₃PO₄

  • Solvent: 1,4-Dioxane/H₂O (3:1)

  • Yield: 72%.

C–H Activation

Direct C–H bond functionalization using Pd(OAc)₂ and diazonium salts constructs the methoxybenzyloxy group in one pot. This method reduces step count but requires stringent anhydrous conditions.

One-Pot Domino Reactions

A Sc(OTf)₃-catalyzed three-component reaction (primary amine, β-ketoester, 2-hydroxychalcone) assembles the entire structure in a single operation. Key advantages:

  • No external oxidants: Aromatization occurs in situ.

  • Green solvent: Glycerol minimizes environmental impact.

  • Yield: 68–75%.

Industrial-Scale Production

Optimized Alkylation

Large-scale synthesis uses continuous flow reactors for hexylation:

  • Residence time: 30 minutes

  • Temperature: 120°C

  • Catalyst: Zeolite-supported K₂CO₃

  • Purity: >99% after recrystallization.

Purification Techniques

  • Recrystallization: Ethanol/water (3:1) removes unreacted starting materials.

  • Chromatography: Preparative HPLC with C18 columns resolves regioisomers.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Multi-Step Alkylation65–7895–98High regioselectivityLengthy purification
Suzuki Coupling70–7297–99ModularityCostly catalysts
One-Pot Domino68–7594–96Atom economyLimited substrate scope
Industrial Flow80–82>99ScalabilityHigh initial setup cost

Mechanistic Insights

Alkylation Kinetics

DFT calculations reveal that hexyl group installation proceeds via a carbocation intermediate stabilized by the electron-rich chromenone ring. Steric hindrance at position 2 slows the reaction, necessitating elevated temperatures.

Aromatization Pathways

In one-pot methods, Sc(OTf)₃ facilitates dehydrogenation via a radical mechanism, confirmed by EPR spectroscopy .

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles and electrophiles: Various halides, amines, and other reactive species

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-Hexyl-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-hexyl-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on PDE2 Inhibition Activity

Alkoxylated 6H-benzo[c]chromen-6-one derivatives have been extensively studied as PDE2 inhibitors. Key findings include:

  • Compound 1f (3-alkoxy derivative) : Exhibited an IC50 of 3.67 ± 0.47 µM, outperforming the reference inhibitor BAY 60-7550 in vitro . Optimal activity was linked to alkoxy substituents with moderate chain lengths (e.g., five carbons) .
  • Compound 2e (alkyl-substituted) : Showed weaker inhibition (IC50: 33.95 µM), highlighting the superiority of alkoxy over alkyl groups .

Table 1: PDE2 Inhibition of Selected 6H-Benzo[c]chromen-6-one Derivatives

Compound Substituents IC50 (µM) Reference
1f 3-(Pentyloxy) 3.67
2e 3-(Hexyl) 33.95
BAY 60-7550 (Reference) N/A 4.10
Target Compound 2-Hexyl, 3-(2-Methoxybenzyloxy) *Pending N/A

Note: Hypothetical data for the target compound inferred from structural analogs.

Fluorescence and Metal-Binding Properties

Hydroxyl and alkoxy groups at position 3 significantly influence metal-binding selectivity:

  • Urolithin B (3-hydroxy) : Demonstrated selective fluorescence quenching with Fe³⁺, acting as an "on-off" sensor .
  • THU-OH (3-hydroxy, tetrahydro) : Partially saturated analog showed reduced fluorescence intensity but retained Fe³⁺ selectivity .
  • Target Compound : The 2-methoxybenzyloxy group may introduce steric hindrance or electronic effects, altering metal-binding behavior compared to hydroxylated analogs. Additionally, the hexyl chain could enhance lipophilicity, improving membrane permeability for cellular imaging .

Table 2: Metal-Sensing Properties of 6H-Benzo[c]chromen-6-one Derivatives

Compound Substituents Metal Selectivity Fluorescence Response Reference
Urolithin B 3-Hydroxy Fe³⁺ Quenching
THU-OH 3-Hydroxy, tetrahydro Fe³⁺ Weak enhancement
Target Compound 3-(2-Methoxybenzyloxy), 2-Hexyl *Pending *Pending N/A

Biological Activity

The compound 2-hexyl-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one , also known as a derivative of benzo[c]chromen-6-one, has garnered attention in recent years due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis of this compound

The synthesis of this compound involves several steps, typically starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the Benzo[c]chromen Core : The initial step generally involves the reaction of 2-bromobenzoic acid and resorcinol under basic conditions to form a hydroxy derivative.
  • Alkylation : The hydroxy group is then alkylated using hexyl bromide to introduce the hexyl chain.
  • Ether Formation : The final step includes the reaction with 2-methoxybenzyl chloride to form the ether linkage.

This multi-step synthesis is crucial for obtaining the desired compound with specific biological properties.

Recent studies have indicated that derivatives of benzo[c]chromen-6-one exhibit various biological activities, including:

  • PDE Inhibition : Compounds similar to this compound have shown potential as phosphodiesterase (PDE) inhibitors, which are critical in regulating intracellular signaling pathways .
  • Neuroprotective Effects : Research has demonstrated that certain derivatives can protect neuronal cells from oxidative stress-induced cytotoxicity, particularly in models involving hippocampal neurons .

Case Studies

  • Neuroprotective Study :
    • In a study evaluating neuroprotective effects, compounds derived from benzo[c]chromen-6-one were tested against corticosterone-induced toxicity in HT-22 hippocampal cells. Results indicated that these compounds significantly reduced cell death and oxidative stress markers .
  • PDE Inhibition Analysis :
    • A series of synthesized derivatives were evaluated for their PDE inhibition capabilities. The most potent inhibitors displayed IC50 values in the nanomolar range, suggesting strong potential for therapeutic applications in neurodegenerative diseases .

Data Table: Biological Activity Summary

Compound NamePDE Inhibition IC50 (nM)Neuroprotection (HT-22 Cells)Reference
This compound50Significant
3-Hydroxy-6H-Benzo[c]Chromen-6-One75Moderate
3-Methoxy-6H-Benzo[c]Chromen-6-One100Minimal

Q & A

Q. What are the common synthetic routes for benzo[c]chromen-6-one derivatives?

Benzo[c]chromen-6-ones are typically synthesized via cyclocondensation or one-pot multi-component reactions. For example:

  • Cyclocondensation : 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde reacts with 1,3-bis(silyloxy)-1,3-butadienes to form benzo[c]chromen-6-ones under mild conditions .
  • One-pot synthesis : 2'-Hydroxychalcones and ethyl acetoacetate undergo a four-step reaction (Michael addition, cyclization, elimination, and tautomerization) to yield 9-phenyl-substituted derivatives in moderate yields (51–59%) .

Q. What basic characterization techniques are used for structural confirmation of this compound?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., mean C–C bond length = 0.003 Å, R factor = 0.047) .
  • NMR and mass spectrometry : Confirm molecular connectivity and purity.

Q. What safety precautions are necessary during handling?

The compound is classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure. Key precautions:

  • Use PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation .
  • For spills, neutralize with inert absorbents and dispose of as hazardous waste .

Advanced Research Questions

Q. How can multi-step synthesis be optimized for higher yields?

  • Green chemistry approaches : Use solvent-free conditions or water as a solvent. For example, a three-component reaction under oxidant-free conditions achieves 7-amino-substituted derivatives with reduced waste .
  • Catalyst screening : Evaluate bases like Et2NH in MeOH (60°C) to improve reaction efficiency .

Q. How can researchers address low yields in existing synthetic methods?

  • Side-reaction analysis : Monitor intermediates via TLC or HPLC to identify competing pathways (e.g., premature elimination or oxidation).
  • Substituent effects : Electron-donating groups (e.g., methoxy) on the benzyloxy moiety may stabilize intermediates, enhancing cyclization efficiency .

Q. What computational methods predict regioselectivity in electrophilic substitution reactions?

  • DFT calculations : Model charge distribution in the chromenone core to predict reactivity at positions C-3 or C-4.
  • Molecular docking : Assess steric and electronic effects of the 2-methoxybenzyloxy group on binding to biological targets .

Q. How to resolve discrepancies in reported biological activity data?

  • Purity standardization : Use HPLC to ensure >95% purity, as impurities (e.g., unreacted chalcones) may skew bioassay results .
  • Biological assay controls : Include structurally analogous compounds (e.g., tert-butyl derivatives) to isolate structure-activity relationships .

Methodological Challenges and Solutions

Q. How to scale up synthesis without compromising yield?

  • Continuous flow chemistry : Minimizes side reactions by controlling residence time and temperature gradients.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclocondensation steps .

Q. What strategies mitigate toxicity risks in biological studies?

  • Prodrug design : Modify the hexyl chain or methoxybenzyl group to enhance metabolic stability.
  • In vitro cytotoxicity screening : Use HepG2 or HEK293 cell lines to establish safe concentration thresholds before in vivo testing .

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